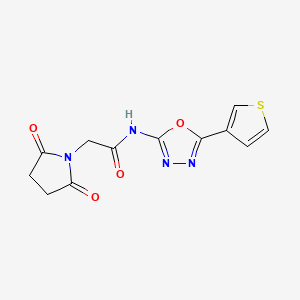

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a hybrid structure combining a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group, linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety. This architecture integrates key pharmacophoric elements:

- The 1,3,4-oxadiazole ring is a bioisostere for esters and carbamates, enhancing metabolic stability and hydrogen-bonding interactions with biological targets .

- The pyrrolidine dione group introduces polarity and hydrogen-bond acceptor/donor properties, which may influence solubility and target binding .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(20-12)7-3-4-21-6-7/h3-4,6H,1-2,5H2,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTAKJGSBAMZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a cross-coupling reaction, and the pyrrolidinone ring is often formed through a lactamization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 1,3,4-oxadiazole-acetamide framework but differ in substituents, leading to variations in bioactivity and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Differences

Substituents on the Oxadiazole Ring: The thiophen-3-yl group in the target compound offers electron-rich aromaticity, contrasting with the benzofuran in , which may enhance antimicrobial activity through extended conjugation .

Biological Activity Trends :

- Enzyme Inhibition : Compounds with indole-methyl (8t) or methoxybenzyl (11) groups exhibit strong LOX or SIRT2 inhibition, suggesting that bulky hydrophobic substituents enhance target binding. The target compound’s thiophene may offer similar steric bulk but with distinct electronic effects .

- Antimicrobial Activity : Sulfanyl-linked derivatives (7a, 2a) show broad-spectrum antibacterial effects, likely due to thiol-mediated redox disruption. The target compound’s pyrrolidine dione may instead modulate eukaryotic enzymes (e.g., proteases) .

Physicochemical Properties :

- Molecular weights of analogs range from 379–428 g/mol (Table 1), with higher weights correlating with improved LOX inhibition (8t, 428.5 g/mol) . The target compound’s weight is likely comparable, but its pyrrolidine dione may reduce logP (increased hydrophilicity) relative to sulfanyl derivatives.

Table 2: Comparative Pharmacological Profiles

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative that combines a pyrrolidine moiety with a thiophene and an oxadiazole. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl amine . This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of both the oxadiazole and thiophene rings may enhance its binding affinity to enzymes or receptors, potentially leading to:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Signal Transduction: It may alter signaling pathways that are crucial for cell proliferation and survival.

These interactions could result in various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related study demonstrated that oxadiazole derivatives showed strong bactericidal effects against Staphylococcus spp., highlighting their potential as new antimicrobial agents . Specifically, compounds containing the oxadiazole structure have been shown to disrupt biofilm formation in bacteria, which is critical for their pathogenicity.

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have also been explored. A library of 1,2,5-oxadiazole derivatives was synthesized and tested for cytotoxicity against various human cancer cell lines including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Some derivatives exhibited significant inhibition of topoisomerase I activity, which is essential for DNA replication in cancer cells . This suggests that the compound may also possess anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related oxadiazole compounds against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed greater activity than traditional antibiotics like ciprofloxacin. The mechanism was linked to their ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

Case Study 2: Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, compounds similar to this compound were evaluated using the MTT assay on normal L929 cells. The study found that while some compounds were cytotoxic at higher concentrations, others enhanced cell viability at lower doses, indicating a selective toxicity profile that might be beneficial in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound relative to similar structures, a comparison table is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.